molecular formula C19H16ClF3N2O8S B2821127 propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate CAS No. 425400-40-4

propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B2821127
CAS No.: 425400-40-4
M. Wt: 524.85
InChI Key: QXBUAONWTUYXQO-UHFFFAOYSA-N
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Description

propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a sulfonylamino group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, including the introduction of the trifluoromethyl group and the sulfonylamino group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process may also include steps to minimize waste and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
  • 2-Chloro-5-(propan-2-yl)-1,3-oxazole
  • 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 2-[5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O8S/c1-9(2)33-18(28)16(17(27)19(21,22)23)12-7-10(3-6-14(12)26)24-34(31,32)15-8-11(25(29)30)4-5-13(15)20/h3-9,16,24,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBUAONWTUYXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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